

GPR35 Agonist 3: A Technical Overview of Binding Affinity and Kinetics

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Compound of Interest		
Compound Name:	GPR35 agonist 3	
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This technical guide provides a detailed examination of the binding characteristics of **GPR35 agonist 3**, a synthetic agonist for the G protein-coupled receptor 35 (GPR35). This document summarizes its binding affinity, outlines the experimental protocols for determining such parameters, and discusses the principles of binding kinetics. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows.

Core Data Presentation: GPR35 Agonist 3 Binding Profile

The following table summarizes the available quantitative data for **GPR35 agonist 3**, identified as 2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid (CAS Number: 123021-85-2).

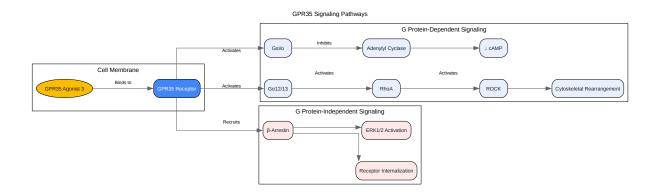


Parameter	Value (μM)	Description
Ki	0.0508	Inhibition Constant: Represents the affinity of the agonist for the receptor in a competition binding assay. A lower Ki value indicates a higher binding affinity.[1]
IC50	0.349	Half Maximal Inhibitory Concentration: The concentration of the agonist required to inhibit 50% of a specific binding or response.[1]
EC50	1.4	Half Maximal Effective Concentration: The concentration of the agonist that provokes a response halfway between the baseline and maximum response in a functional assay.[1]

GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein families, primarily $G\alpha i/o$ and $G\alpha 12/13$. Upon agonist binding, these pathways can initiate a cascade of downstream signaling events. Additionally, GPR35 can signal through a G protein-independent pathway by recruiting β -arrestins.





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GPR35 Signaling Cascades

Experimental Protocols

Detailed methodologies for key experiments to determine binding affinity and kinetics are provided below. While the specific protocols for "**GPR35 agonist 3**" are not publicly available, these represent standard and widely accepted methods in the field.

Radioligand Binding Assay (Competition)

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled compound (like **GPR35 agonist 3**) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:



- Culture cells expressing GPR35 (e.g., HEK293 or CHO cells).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).
- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
- Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[2]

2. Assay Procedure:

- In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable GPR35 radioligand, and varying concentrations of the unlabeled test compound (**GPR35 agonist 3**).
- Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
- Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Preparation Prepare GPR35-expressing Prepare serial dilutions of Prepare radioligand solution cell membranes GPR35 Agonist 3 As\$ay Incubate membranes, radioligand, and competitor to reach equilibrium Separate bound from free radioligand via rapid filtration Quantify bound radioactivity using a scintillation counter Data Analysis Determine IC50 from competition curve Calculate Ki using Cheng-Prusoff equation

Radioligand Binding Assay Workflow

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Workflow for Radioligand Binding

Surface Plasmon Resonance (SPR) for Binding Kinetics

Foundational & Exploratory





SPR is a label-free technique that allows for the real-time measurement of binding events, providing data on both the association (kon) and dissociation (koff) rates of a ligand-receptor interaction.

- 1. Chip Preparation and Ligand Immobilization:
- Select a suitable sensor chip (e.g., CM5).
- Activate the carboxymethylated dextran surface of the chip.
- Immobilize a GPR35-interacting molecule (e.g., an antibody that captures the receptor, or the purified receptor itself) to the chip surface via amine coupling.[3]
- Deactivate any remaining active esters on the surface.
- A reference flow cell should be prepared in parallel, omitting the ligand immobilization, to correct for non-specific binding and bulk refractive index changes.
- 2. Analyte Binding Measurement:
- Inject a solution containing purified GPR35 receptor over both the ligand and reference flow cells to achieve a stable baseline.
- Inject a series of concentrations of the analyte (GPR35 agonist 3) over the chip surface at a constant flow rate.[4]
- Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The
 association phase is observed during the injection.
- Switch back to running buffer to monitor the dissociation of the analyte from the immobilized receptor.[4]
- Between analyte injections, regenerate the chip surface using a solution that removes the bound analyte without denaturing the immobilized ligand.[5]
- 3. Data Analysis:

Foundational & Exploratory

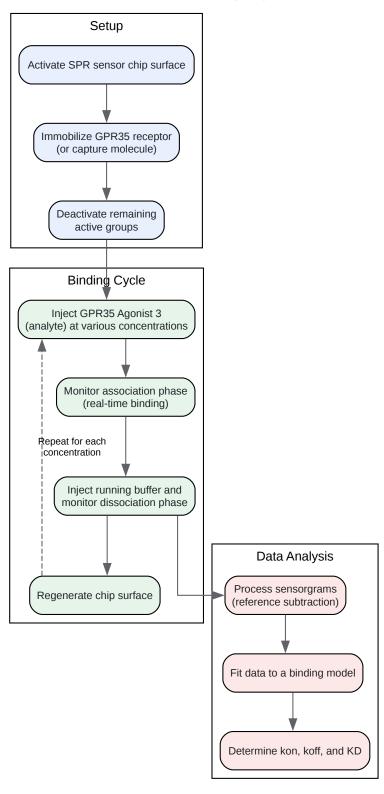




- Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.
- Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
- This fitting process yields the association rate constant (kon, in M-1s-1) and the dissociation rate constant (koff, in s-1).[6]
- The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = koff / kon).



Surface Plasmon Resonance (SPR) Workflow



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Workflow for SPR Kinetic Analysis



Conclusion

GPR35 agonist **3** demonstrates significant affinity for the GPR35 receptor, as indicated by its nanomolar Ki value. The provided methodologies represent the gold-standard approaches for determining the binding affinity and kinetics of such compounds. A thorough understanding of these parameters is crucial for the development of novel therapeutics targeting GPR35, as they directly influence the potency, duration of action, and overall pharmacological profile of a drug candidate. Future studies should aim to fully characterize the binding kinetics of **GPR35** agonist **3** to provide a more complete picture of its interaction with the receptor.

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